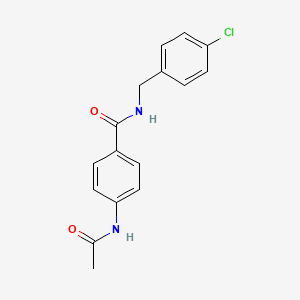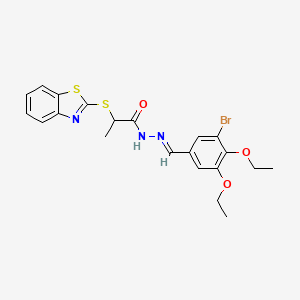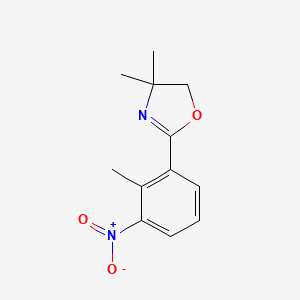
4-(acetylamino)-N-(4-chlorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(4-chlorobenzyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ACBCB, and is a member of the benzamide family of compounds. ACBCB is known for its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes. In
科学的研究の応用
ACBCB has a wide range of potential scientific research applications, particularly in the field of drug discovery. It has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes and identifying potential drug targets. ACBCB has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating neurological disorders, as it has been shown to modulate the activity of certain neurotransmitters.
作用機序
The mechanism of action of ACBCB is not fully understood, but it is thought to work by selectively binding to certain proteins and enzymes in the body. This binding can alter the activity of these proteins and enzymes, leading to changes in biological processes. For example, ACBCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
ACBCB has a number of biochemical and physiological effects, depending on the specific proteins and enzymes it binds to. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.
実験室実験の利点と制限
ACBCB has a number of advantages for use in lab experiments. It is a highly selective compound, meaning that it can be used to study specific proteins and enzymes without affecting other biological processes. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for scientific research. However, there are also limitations to the use of ACBCB in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its selectivity can make it difficult to study the complex interactions between different biological processes.
将来の方向性
There are a number of future directions for research on ACBCB. One area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more effective drugs based on ACBCB. Another area of focus is on identifying new applications for ACBCB, particularly in the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods for ACBCB that are even more efficient and cost-effective. Overall, ACBCB has the potential to be a valuable tool for scientific research for many years to come.
合成法
ACBCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with acetic anhydride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is purified through a series of chromatography steps to obtain pure ACBCB. This synthesis method has been optimized to produce high yields of pure ACBCB, making it a reliable and efficient method for producing the compound for scientific research purposes.
特性
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYGSFZBRMDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

